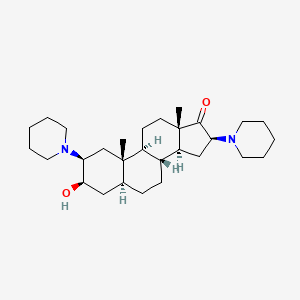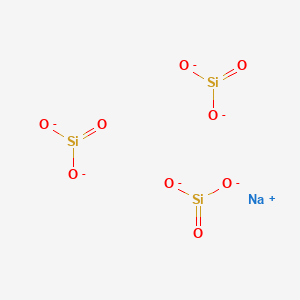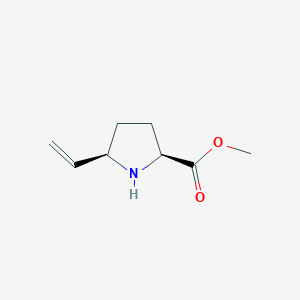
Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester is a chemical compound with the molecular formula C25H25NO3 and a molecular weight of 387.47 g/mol . It is primarily used in proteomics research and is known for its role as a chiral building block in the synthesis of various pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester typically involves the protection of the hydroxyl group of trans-4-hydroxy-L-proline followed by esterification. One common method includes the use of triphenylmethyl chloride (trityl chloride) to protect the hydroxyl group, followed by methylation of the carboxyl group using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection and esterification techniques. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions
Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The trityl protecting group can be removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed to remove the trityl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of trans-4-hydroxy-L-proline methyl ester.
科学的研究の応用
Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Chemistry: Used as a chiral building block in the synthesis of various pharmaceuticals.
Biology: Employed in the study of enzymatic reactions and protein synthesis.
Medicine: Utilized in the development of neuroexcitatory kainoids and antifungal echinocandins.
Industry: Applied in the production of chiral ligands for enantioselective ethylation of aldehydes.
作用機序
The mechanism of action of trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester involves its role as a chiral building block. It interacts with various enzymes and proteins, influencing their activity and stability. The compound’s hydroxyl group can participate in hydrogen bonding, while the trityl group provides steric protection, enhancing the compound’s stability and reactivity .
類似化合物との比較
Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester can be compared with other similar compounds such as:
Trans-4-hydroxy-L-proline: A major amino acid in collagen proteins, used in the synthesis of pharmaceuticals and as a chiral building block.
N-Boc-trans-4-hydroxy-L-proline methyl ester: Used in the synthesis of analogues based on Met residue replacement by 4-amino-proline scaffold.
The uniqueness of this compound lies in its trityl protecting group, which provides enhanced stability and reactivity compared to other similar compounds .
特性
CAS番号 |
129430-94-0 |
|---|---|
分子式 |
C25H25NO3 |
分子量 |
387.5 g/mol |
IUPAC名 |
methyl (2S,4R)-4-hydroxy-1-tritylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H25NO3/c1-29-24(28)23-17-22(27)18-26(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,27H,17-18H2,1H3/t22-,23+/m1/s1 |
InChIキー |
HZCWALJOVVPETG-PKTZIBPZSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
正規SMILES |
COC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)








![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)
